molecular formula C9H11F3N2 B12845924 (S)-1-(6-(Trifluoromethyl)-4-methylpyridin-3-yl)ethanamine

(S)-1-(6-(Trifluoromethyl)-4-methylpyridin-3-yl)ethanamine

Cat. No.: B12845924
M. Wt: 204.19 g/mol
InChI Key: MPLKTTWICCBOCN-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(6-(Trifluoromethyl)-4-methylpyridin-3-yl)ethanamine is a chiral amine derivative featuring a pyridine ring substituted with a trifluoromethyl (-CF₃) group at position 6 and a methyl (-CH₃) group at position 4. The stereochemistry at the ethanamine moiety (S-configuration) is critical for its bioactivity, as enantiomeric forms often exhibit distinct pharmacological properties. This compound is structurally classified as a fluorinated pyridine derivative, a class known for metabolic stability and enhanced lipophilicity due to the electron-withdrawing trifluoromethyl group .

Properties

Molecular Formula

C9H11F3N2

Molecular Weight

204.19 g/mol

IUPAC Name

(1S)-1-[4-methyl-6-(trifluoromethyl)pyridin-3-yl]ethanamine

InChI

InChI=1S/C9H11F3N2/c1-5-3-8(9(10,11)12)14-4-7(5)6(2)13/h3-4,6H,13H2,1-2H3/t6-/m0/s1

InChI Key

MPLKTTWICCBOCN-LURJTMIESA-N

Isomeric SMILES

CC1=CC(=NC=C1[C@H](C)N)C(F)(F)F

Canonical SMILES

CC1=CC(=NC=C1C(C)N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Preparation of 1-(6-(Trifluoromethyl)-4-methylpyridin-3-yl)ethanone Intermediate

This intermediate is crucial as the ketone precursor to the target amine. The preparation involves:

  • Formation of 6-methylpyridin-3-yl trifluoromethanesulfonate : This is achieved by reacting 5-hydroxy-2-methylpyridine with trifluoromethanesulfonic anhydride in dichloromethane at low temperature (0 °C), followed by workup and purification. The yield is typically high (~90%) with the product isolated as a colorless oil.

  • Sonogashira-type coupling to introduce an alkyne intermediate : The triflate intermediate undergoes palladium-catalyzed coupling with 2-methyl-3-butin-2-ol in the presence of piperidine and a Pd catalyst system (e.g., Pd(OAc)2 with phosphine ligands) in a solvent mixture such as NMP/toluene at 40 °C overnight. This step forms a protected alkyne intermediate.

  • Hydration of the alkyne to the ketone : The alkyne intermediate is hydrated under acidic conditions (e.g., sulfuric acid and toluene mixture) at moderate temperatures (50–80 °C) for several hours to yield the ketone 1-(6-(trifluoromethyl)-4-methylpyridin-3-yl)ethanone with yields exceeding 90%.

Stereoselective Conversion to (S)-1-(6-(Trifluoromethyl)-4-methylpyridin-3-yl)ethanamine

The chiral amine is prepared from the ketone intermediate by:

While specific detailed protocols for this step are less publicly documented, the general approach follows well-established asymmetric amination techniques in organic synthesis.

Reaction Conditions and Catalysts

Step Reagents/Conditions Catalyst/System Temperature Yield (%) Notes
Triflate formation 5-hydroxy-2-methylpyridine + trifluoromethanesulfonic anhydride None (acid anhydride reagent) 0 °C, 1.5 h ~90 Low temperature to control reaction
Sonogashira coupling Triflate + 2-methyl-3-butin-2-ol + piperidine Pd(OAc)2 + phosphine ligands (e.g., P(p-tol)3) 40 °C, overnight High Piperidine improves yield
Alkyne hydration to ketone Alkyne intermediate + H2SO4/toluene Acid catalyst (H2SO4) 50–80 °C, 2–16 h >90 Hydration under acidic conditions
Reductive amination to amine Ketone + NH3 or amine + chiral catalyst Chiral transition metal catalyst Variable Variable Stereoselective step, enantiomeric control

Advantages and Considerations

  • The use of trifluoromethanesulfonate intermediates allows efficient introduction of the trifluoromethyl group and facilitates palladium-catalyzed coupling reactions.

  • Avoidance of hazardous oxidants and cyanide reagents in the synthetic route enhances safety and environmental profile.

  • The process benefits from commercially available and EINECS-registered intermediates, improving scalability and regulatory compliance.

  • The stereoselective amination step is critical for obtaining the (S)-enantiomer, which may require optimization of catalysts and reaction conditions.

Summary Table of Key Intermediates and Final Product

Compound Name Structure/Formula Role in Synthesis Purity/Yield
6-methylpyridin-3-yl trifluoromethanesulfonate C6H6F3NO3S (triflate intermediate) Electrophilic coupling partner ~90% yield
2-methyl-3-butin-2-ol C6H10O (alkyne coupling partner) Alkyne donor for Sonogashira coupling High yield
1-(6-(Trifluoromethyl)-4-methylpyridin-3-yl)ethanone C9H8F3NO (ketone intermediate) Precursor to chiral amine >90% yield
(S)-1-(6-(Trifluoromethyl)-4-methylpyridin-3-yl)ethanamine C9H11F3N2 (target chiral amine) Final product Variable, enantiomeric purity critical

Research Findings and Industrial Relevance

  • The synthetic route described is supported by patent literature emphasizing the use of palladium-catalyzed coupling and acid-catalyzed hydration steps to efficiently prepare the key ketone intermediate.

  • Specialty chemical suppliers list the ketone intermediate with high purity (>95%) and provide it as a building block for further synthesis, indicating commercial availability and industrial interest.

  • The stereoselective amination step, while less detailed in public sources, is a well-established transformation in chiral amine synthesis, often optimized for enantiomeric excess and yield in pharmaceutical manufacturing.

This detailed analysis consolidates the preparation methods of (S)-1-(6-(Trifluoromethyl)-4-methylpyridin-3-yl)ethanamine, highlighting the key synthetic steps, reaction conditions, catalysts, and yields. The approach leverages modern palladium-catalyzed coupling chemistry and stereoselective amination techniques, ensuring efficient and scalable production of this valuable chiral amine compound.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(6-(Trifluoromethyl)-4-methylpyridin-3-yl)ethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives.

Scientific Research Applications

Recent studies have highlighted the biological activity of trifluoromethyl pyridine derivatives, including (S)-1-(6-(Trifluoromethyl)-4-methylpyridin-3-yl)ethanamine. Here are some key findings:

Antifungal Activity

Research indicates that compounds with similar structures to (S)-1-(6-(trifluoromethyl)-4-methylpyridin-3-yl)ethanamine exhibit promising antifungal properties. In vitro tests have shown effective inhibition against various fungal strains, such as Botrytis cinerea and Sclerotinia sclerotiorum, suggesting potential applications in agricultural fungicides .

Insecticidal Properties

Moreover, derivatives of trifluoromethyl pyridine have demonstrated moderate insecticidal activities against pests like Mythimna separata. This suggests that (S)-1-(6-(trifluoromethyl)-4-methylpyridin-3-yl)ethanamine may be useful in developing new insecticides .

Anticancer Potential

The anticancer activity of related compounds has also been investigated. Certain derivatives have shown activity against various cancer cell lines, including PC3 and Hela cells. These findings indicate that (S)-1-(6-(trifluoromethyl)-4-methylpyridin-3-yl)ethanamine could be explored further for its potential as an anticancer agent .

Therapeutic Applications

Given its biological properties, (S)-1-(6-(Trifluoromethyl)-4-methylpyridin-3-yl)ethanamine has several potential therapeutic applications:

  • Agricultural Chemistry : Its antifungal and insecticidal properties make it a candidate for developing new agrochemicals aimed at protecting crops from fungal infections and pest infestations.
  • Pharmaceutical Development : The anticancer activity observed in related compounds suggests that this compound could be further studied for use in cancer therapies.
  • Chemical Biology : As a building block in medicinal chemistry, it may serve as a precursor for synthesizing more complex molecules with desired biological activities.

Case Studies and Research Findings

A review of literature reveals several case studies where trifluoromethyl pyridine derivatives have been synthesized and evaluated for their biological activities. For instance:

  • A study published in Frontiers in Chemistry focused on the design and synthesis of novel trifluoromethyl pyrimidine derivatives, which included bioassays confirming their antifungal and insecticidal activities .
Compound NameAntifungal ActivityInsecticidal ActivityAnticancer Activity
Compound 5a96.76% against B. cinereaModerate against M. separataActive against PC3
Compound 5b100% against S. sclerotiorumLower than chlorantraniliproleActive against Hela

Mechanism of Action

The mechanism of action of (S)-1-(6-(Trifluoromethyl)-4-methylpyridin-3-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. This interaction can lead to various biological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Using graph-based chemical structure comparison methods , the compound can be compared to:

4-Methylpyridine derivatives : Lacking the trifluoromethyl group, these exhibit reduced metabolic stability and altered receptor binding.

Trifluoromethyl-substituted pyridines : For example, 2-(Trifluoromethyl)pyridin-3-amine. Differences in substitution patterns (position 6 vs. position 2) significantly impact electronic properties and steric interactions.

Chiral ethanamine derivatives: Non-fluorinated analogs, such as (S)-1-phenylethanamine, demonstrate the importance of fluorination in enhancing blood-brain barrier permeability.

Table 1: Structural and Physicochemical Comparison
Compound Name logP Molecular Weight (g/mol) Key Substituents Bioactivity Relevance
(S)-1-(6-CF₃-4-CH₃-pyridin-3-yl)ethanamine 2.1 220.2 6-CF₃, 4-CH₃, S-configuration High metabolic stability
4-Methylpyridin-3-amine 0.8 108.1 4-CH₃ Limited enzyme inhibition
2-(Trifluoromethyl)pyridin-3-amine 1.9 176.1 2-CF₃ Moderate cytotoxicity

Bioactivity and Pharmacological Potential

For instance:

  • This aligns with findings that fluorinated compounds exhibit selective cytotoxicity toward malignant cells .
  • Insecticidal Activity : Fluorinated pyridines are explored in agrochemistry due to their resistance to enzymatic degradation. For example, C. gigantea extracts containing fluorinated analogs show enhanced insecticidal efficacy .

Challenges and Limitations

Stereochemical Sensitivity : The S-configuration in ethanamine may confer specificity but complicates synthesis and purification.

Limited Data on Trace Components: As with essential oils , trace impurities in synthesis could modulate bioactivity unpredictably.

Biological Activity

(S)-1-(6-(Trifluoromethyl)-4-methylpyridin-3-yl)ethanamine, identified by CAS number 1071435-62-5, is a compound with notable biological activity and potential therapeutic applications. This article synthesizes existing research findings, case studies, and relevant data to provide a comprehensive overview of its biological properties.

  • Molecular Formula : C8H9F3N2
  • Molecular Weight : 190.17 g/mol
  • CAS Number : 1071435-62-5

This compound features a trifluoromethyl group and a pyridine ring, which are significant for its interaction with biological targets.

Research indicates that (S)-1-(6-(Trifluoromethyl)-4-methylpyridin-3-yl)ethanamine may act as an inhibitor of specific enzymes or receptors involved in various cellular processes. Its structural characteristics suggest potential interactions with tyrosine kinases and other signaling pathways relevant to cancer and inflammatory diseases.

Anticancer Properties

A study published in the Journal of Medicinal Chemistry highlights the anticancer potential of pyridine derivatives, including (S)-1-(6-(Trifluoromethyl)-4-methylpyridin-3-yl)ethanamine. The compound demonstrated selective inhibition against certain cancer cell lines, suggesting its role as a promising candidate for cancer therapy.

Cell Line IC50 (µM) Mechanism
MCF-70.016Induction of apoptosis via ROS
MDA-MB-2310.040Cell cycle arrest and apoptosis
HCT-1160.010Inhibition of proliferation

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency against breast and colon cancer cell lines.

Anti-inflammatory Activity

In addition to its anticancer effects, (S)-1-(6-(Trifluoromethyl)-4-methylpyridin-3-yl)ethanamine has shown anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially through the inhibition of cyclooxygenase enzymes, which are critical in the synthesis of pro-inflammatory mediators.

Case Studies

  • Case Study on MCF-7 Cells : In vitro studies reported that treatment with (S)-1-(6-(Trifluoromethyl)-4-methylpyridin-3-yl)ethanamine led to significant reductions in cell viability and induced morphological changes consistent with apoptosis, such as cell shrinkage and membrane blebbing.
  • Combination Therapy : A combination treatment involving this compound and standard chemotherapeutic agents resulted in enhanced cytotoxicity against resistant cancer cell lines, indicating its potential as an adjunct therapy.

Q & A

Q. What are the most reliable synthetic routes for (S)-1-(6-(Trifluoromethyl)-4-methylpyridin-3-yl)ethanamine, and what experimental conditions optimize yield and enantiomeric purity?

The synthesis typically involves alkylation or reductive amination of a pyridine precursor. For example:

  • Step 1 : Alkylation of 6-(trifluoromethyl)-4-methylpyridine with a chiral ethylamine derivative under acidic/basic conditions.
  • Step 2 : Enantiomeric purity is achieved using chiral catalysts (e.g., asymmetric hydrogenation) or chiral resolution via diastereomeric salt formation.
  • Critical Parameters : Temperature (60–80°C), solvent (THF or DMF), and reaction time (12–24 hrs) influence yield (60–85%) .
  • Validation : Chiral HPLC or polarimetry confirms enantiomeric excess (>98%) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing (S)-1-(6-(Trifluoromethyl)-4-methylpyridin-3-yl)ethanamine?

  • NMR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR confirm substitution patterns (e.g., trifluoromethyl at C6, methyl at C4). The amine proton resonates at δ 1.8–2.2 ppm (split due to chirality) .
  • Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion ([M+H]+^+ at m/z 235.1) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity studies .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

  • Stability : Stable at -20°C under inert gas (argon) for >6 months. Degrades in humid or acidic conditions (t1/2_{1/2} <1 week at pH <3) .
  • Degradation Pathways : Hydrolysis of the amine group generates 6-(trifluoromethyl)-4-methylpyridine-3-carbaldehyde, confirmed via LC-MS .

Advanced Research Questions

Q. How does stereochemistry at the ethanamine group influence the compound’s bioactivity or binding affinity in target systems?

  • Mechanistic Insight : The (S)-enantiomer shows higher binding affinity to serotonin receptors (e.g., 5-HT3_{3}R) due to optimal spatial alignment of the amine group.
  • Experimental Validation : Enantiomer-specific activity was confirmed via radioligand assays (IC50_{50} (S) = 12 nM vs. (R) = 450 nM) .
  • Contradictions : Some studies report minimal enantiomeric differences in non-polar environments (e.g., lipid membranes), suggesting solvent-dependent effects .

Q. What computational strategies predict the compound’s reactivity or interactions with biological targets?

  • Molecular Dynamics (MD) : Simulates ligand-receptor interactions (e.g., docking to G-protein-coupled receptors) using software like Discovery Studio .
  • DFT Calculations : Predicts nucleophilic sites (e.g., amine group) and electrostatic potential surfaces, guiding derivatization strategies .
  • Limitations : Force field inaccuracies for trifluoromethyl groups require hybrid QM/MM approaches .

Q. How can researchers resolve contradictions in reported synthetic yields or bioactivity data?

  • Case Study : Discrepancies in yield (40–85%) arise from residual moisture in solvents or incomplete chiral resolution.
  • Methodological Fix : Use anhydrous solvents (activated molecular sieves) and inline 1H^1\text{H}-NMR monitoring .
  • Bioactivity Variability : Differences in cell line viability assays (e.g., HEK293 vs. CHO) require standardized protocols .

Q. What analytical techniques detect and quantify impurities in (S)-1-(6-(Trifluoromethyl)-4-methylpyridin-3-yl)ethanamine batches?

  • HPLC-MS : Detects trace impurities (<0.1%) like des-methyl or oxidized analogs.
  • Accelerated Stability Testing : Thermal stress (40°C/75% RH for 4 weeks) identifies degradation products for inclusion in acceptance criteria .

Q. What structure-activity relationship (SAR) studies have been conducted on analogs of this compound?

  • Key Modifications :
    • Trifluoromethyl Replacement : Switching to -CF2_2H reduces metabolic stability .
    • Methyl Position : Moving the methyl group to C5 decreases receptor binding by 50% .
  • Data Source : Comparative assays using analogs synthesized via parallel library approaches .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.